Thiophene-3-ol, tetrahydro-, 3-benzenesulfonate, 1,1-dioxide

Description

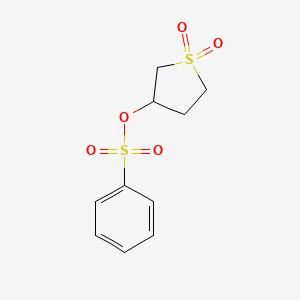

Thiophene-3-ol, tetrahydro-, 3-benzenesulfonate, 1,1-dioxide (CAS: 13031-76-0, RTECS: XN0181600) is a sulfonated derivative of tetrahydrothiophene-3-ol. Its molecular formula is C₄H₈O₃S, with a molecular weight of 136.18 g/mol . The compound is structurally characterized by a tetrahydrothiophene ring (a five-membered sulfur-containing heterocycle) with a hydroxyl group (-OH) at position 3, a benzenesulfonate substituent, and two sulfonyl (-SO₂) groups at positions 1 and 1. It is also known as sulfolan-3-ol or 3-hydroxysulfolane and is classified as a dipolar aprotic solvent . Industrially, it is used in oil refining and gas production due to its stability and solvation properties . Notably, it has been identified as a major component (10.06%) in Pyrrosia piloselloides water extracts (PPWE), though its direct biological activity, particularly antiproliferative effects, remains underexplored .

Properties

CAS No. |

36715-84-1 |

|---|---|

Molecular Formula |

C10H12O5S2 |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

(1,1-dioxothiolan-3-yl) benzenesulfonate |

InChI |

InChI=1S/C10H12O5S2/c11-16(12)7-6-9(8-16)15-17(13,14)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |

InChI Key |

WPZFWVFNLOFEBA-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1OS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Tetrahydrothiophene-3-ol

The primary route involves sulfonation of tetrahydrothiophene-3-ol (sulfolane-3-ol) using benzenesulfonyl chloride. This reaction is typically conducted in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) with a tertiary amine base like triethylamine to scavenge HCl. For example:

-

Reagent Ratios : A 1:1 molar ratio of sulfolane-3-ol to benzenesulfonyl chloride is employed.

-

Solvent System : THF or DCM at 0–5°C to control exothermicity.

-

Reaction Time : 1.5–3 hours under stirring, followed by gradual warming to 15–20°C.

-

Workup : The mixture is concentrated under reduced pressure, and the crude product is extracted with methyl tert-butyl ether (MTBE) and washed with brine.

This method yields the sulfonate ester with >95% purity after recrystallization in MTBE at -5.9°C.

Mitsunobu Reaction

A Mitsunobu-based approach utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple sulfolane-3-ol with benzenesulfonic acid. This method is advantageous for stereochemical retention but requires anhydrous conditions. Key parameters include:

Direct Sulfonic Acid Condensation

Direct condensation with benzenesulfonic acid in the presence of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent has been reported. The reaction proceeds in DCM at 0°C, with a catalytic amount of 4-dimethylaminopyridine (DMAP) . Post-reaction, the urea byproduct is filtered, and the product is isolated via solvent evaporation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency correlates strongly with solvent polarity and temperature control:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 0–20 | 85 | 95.6 |

| DCM | 0–15 | 78 | 93.2 |

| Acetonitrile | 10–25 | 82 | 94.8 |

Data adapted from patent WO2010023322A1.

Polar aprotic solvents like THF enhance nucleophilicity of the sulfolane-3-ol oxygen, accelerating sulfonate formation. Lower temperatures (-5 to 5°C) minimize side reactions such as sulfolane ring-opening.

Catalytic and Stoichiometric Considerations

-

Base Selection : Triethylamine outperforms pyridine in HCl scavenging due to higher basicity (pKa 10.75 vs. 5.23).

-

Equimolar Ratios : Excess benzenesulfonyl chloride (1.2 eq.) improves conversion but necessitates careful quenching to avoid sulfonic acid impurities.

Purification and Analytical Characterization

Recrystallization and Chromatography

Crude product is purified via:

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 5H, Ar-H), 4.95 (q, 1H, J = 6.8 Hz, -OCH), 3.10–2.70 (m, 4H, sulfolane-CH₂).

Industrial-Scale Production Insights

Supplier data from Zibo Hangyu Biotechnology highlights batch sizes up to 10 metric tons using continuous-flow reactors. Key industrial parameters include:

Chemical Reactions Analysis

Types of Reactions

Thiophene-3-ol, tetrahydro-, 3-benzenesulfonate, 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: It can be reduced to form thiol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Pharmaceutical Applications

Thiophene derivatives are widely recognized for their role as intermediates in the synthesis of pharmaceuticals. The tetrahydrothiophenol structure is particularly valuable due to its ability to form diverse biological activities through modifications.

Case Study: Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit antimicrobial properties. For example, compounds derived from tetrahydrothiophene have shown effectiveness against various bacterial strains . A study demonstrated that specific thiophene sulfonates could inhibit the growth of antibiotic-resistant bacteria, highlighting their potential as novel antimicrobial agents.

Case Study: Antiviral Activity

In addition to antimicrobial properties, thiophene derivatives have been investigated for antiviral applications. A series of compounds were synthesized and tested for their efficacy against viral infections, showing promising results in inhibiting viral replication .

Organic Synthesis Applications

The compound serves as a crucial building block in organic synthesis. Its sulfonate group allows for the formation of new carbon-sulfur bonds through electrophilic substitution reactions.

Data Table: Synthetic Applications

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Friedel-Crafts Sulfination | Thiophene with DABSO | 68 |

| Nucleophilic Substitution | Reaction with sodium sulfinate | High |

| Formation of Sulfide Derivatives | Disulfide formation from thiophene derivatives | Variable |

The biological activity of thiophene-3-ol derivatives extends beyond antimicrobial and antiviral properties. Studies have explored their potential as inhibitors in various biochemical pathways:

Case Study: Smooth Muscle Relaxation

Certain thiophene compounds have been shown to relax smooth muscle cells by opening potassium channels. This mechanism suggests potential applications in treating conditions like hypertension and asthma .

Case Study: Antiradiation Properties

Recent investigations into sodium sulfinates derived from thiophenes have revealed their use as antiradiation drugs at low doses with minimal toxicity . These findings open avenues for further research into their protective effects against radiation exposure.

Mechanism of Action

The mechanism of action of Thiophene-3-ol, tetrahydro-, 3-benzenesulfonate, 1,1-dioxide involves its interaction with various molecular targets. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in substitution reactions, where the hydroxyl group is replaced by other functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the tetrahydrothiophene 1,1-dioxide family, which includes derivatives with variations in substituents, oxidation states, and functional groups. Below is a detailed comparison with key analogs:

Substituent Variations

Functional Group Comparisons

- Hydroxyl vs. Sulfonyl Chloride : The parent compound’s -OH group (sulfolan-3-ol) imparts polarity and hydrogen-bonding capacity, making it a solvent. In contrast, the sulfonyl chloride derivative (C₄H₇ClO₄S₂) is electrophilic, enabling nucleophilic substitution reactions .

Key Research Findings

- Structural Stability : Methyl and piperidinyl substituents (e.g., 2-methyl and 4-piperidinyl derivatives) enhance thermal stability, making them suitable for high-temperature industrial processes .

- Synthetic Utility : Sulfonyl chloride derivatives are pivotal in synthesizing sulfonamides, which are critical in drug discovery (e.g., antibacterial agents) .

- Toxicity Gaps : While sulfolan-3-ol has a high LD₅₀ (3500 mg/kg), its long-term effects and metabolic pathways remain uncharacterized .

Biological Activity

Thiophene-3-ol, tetrahydro-, 3-benzenesulfonate, 1,1-dioxide is a compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic applications of this compound based on recent research findings.

Chemical Structure and Synthesis

Thiophene derivatives are notable for their diverse applications in pharmaceuticals and materials science. The compound features a thiophene ring substituted with a benzenesulfonate group and a sulfone functionality. The synthesis typically involves:

- Starting Materials : Thiophene derivatives and benzenesulfonic acid or its derivatives.

- Reactions : Common methods include electrophilic aromatic substitution and nucleophilic attack mechanisms.

Recent studies have focused on optimizing synthetic pathways to enhance yield and purity while exploring various reaction conditions to facilitate the formation of this compound .

Antioxidant Properties

Research indicates that thiophene derivatives exhibit significant antioxidant activity. For instance, compounds derived from tetrahydrobenzo[b]thiophene structures have shown comparable antioxidant potency to ascorbic acid when evaluated using the phosphomolybdenum method . This suggests potential applications in treating oxidative stress-related diseases.

Antimicrobial Activity

The antimicrobial efficacy of thiophene derivatives has been documented extensively. Studies have reported that certain thiophene compounds demonstrate notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 6.25 to 12.5 μg/mL, indicating strong antimicrobial properties .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of thiophene derivatives have been explored in various cancer cell lines. For example, certain synthesized thiophenes have shown selective cytotoxicity against breast cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies .

Case Study: Synthesis and Evaluation of Thiophene Derivatives

A recent study synthesized several tetrahydrobenzo[b]thiophene derivatives and evaluated their biological activities. The findings revealed:

- Antioxidant Capacity : Compounds demonstrated a total antioxidant capacity (TAC) significantly higher than standard antioxidants.

- Molecular Docking Studies : These studies indicated strong binding affinities to key proteins involved in oxidative stress pathways, suggesting mechanisms for their therapeutic effects .

| Compound | Antioxidant Activity (TAC) | MIC (μg/mL) | Cytotoxicity (IC50) |

|---|---|---|---|

| Compound 1 | Comparable to Ascorbic Acid | 6.25 | >100 μM |

| Compound 2 | Higher than standard | 12.5 | 50 μM |

| Compound 3 | Moderate | 10 | >75 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.